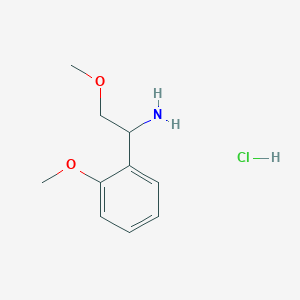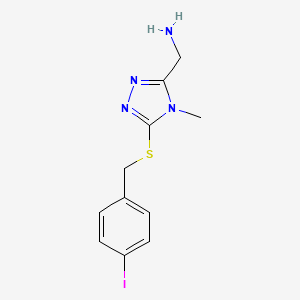
(5-((4-Iodobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-((4-Iodobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4-Iodobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Iodobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with iodine.
Thioether Formation: The thiol group is introduced through a substitution reaction with a suitable thiol reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and triazole positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, thiols, and amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound may be explored for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.
Industry
Material Science: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of (5-((4-Iodobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets may include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
- (5-((4-Chlorobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine
- (5-((4-Bromobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine
- (5-((4-Fluorobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine
Comparison
- Uniqueness : The presence of the iodine atom in (5-((4-Iodobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine may confer unique reactivity and biological activity compared to its chloro, bromo, and fluoro analogs.
- Reactivity : Iodine is a larger and more polarizable atom, which may affect the compound’s reactivity in substitution and other chemical reactions.
- Biological Activity : The iodine atom may enhance the compound’s ability to interact with biological targets, potentially leading to increased potency or selectivity.
Properties
Molecular Formula |
C11H13IN4S |
|---|---|
Molecular Weight |
360.22 g/mol |
IUPAC Name |
[5-[(4-iodophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C11H13IN4S/c1-16-10(6-13)14-15-11(16)17-7-8-2-4-9(12)5-3-8/h2-5H,6-7,13H2,1H3 |
InChI Key |
NMMHNVYXIJQCHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)I)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


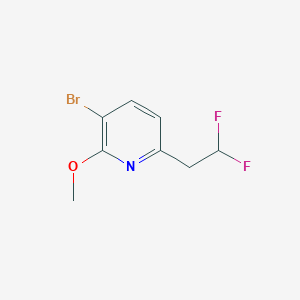
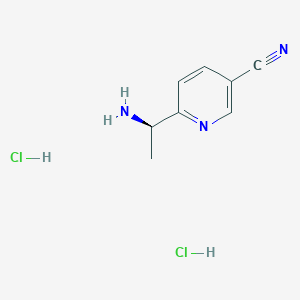

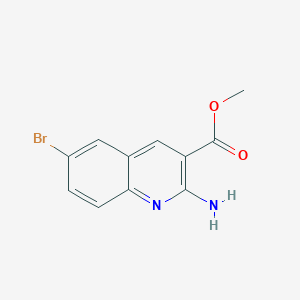
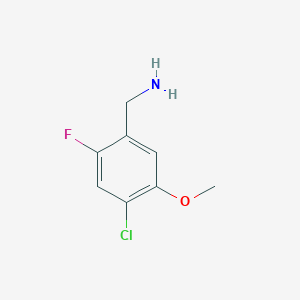



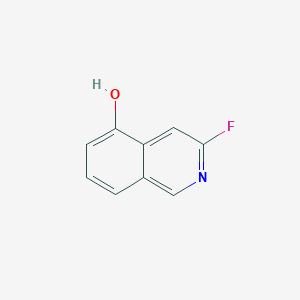
![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)
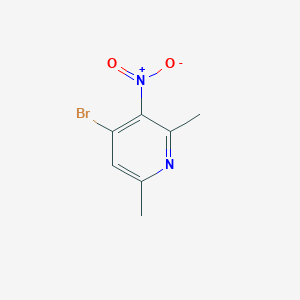

![3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13655927.png)
